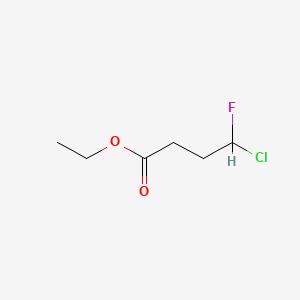
Ethyl 4-chloro-4-fluorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-4-fluorobutanoate, also known as 4-chloro-4-fluorobutanoic acid ethyl ester, is an organic compound that has many uses in scientific research and industry. It is a versatile compound that can be used in a variety of applications, including synthesis of other compounds, laboratory experiments, and as a reagent.
Applications De Recherche Scientifique
Ethyl Ethyl 4-chloro-4-fluorobutanoateluorobutanoate has a variety of applications in scientific research. It can be used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in chemical reactions. It has also been used as a surfactant in studies of the interaction between surfactants and proteins. Additionally, it has been used in studies of the interaction between organic molecules and metal ions, as well as in studies of the properties of polymers and other materials.
Mécanisme D'action
The mechanism of action of ethyl Ethyl 4-chloro-4-fluorobutanoateluorobutanoate is not well understood. However, it is believed to act as an acid catalyst, promoting the reaction of acids and alcohols. Additionally, it is believed to act as a surfactant, reducing the surface tension of aqueous solutions and promoting the interaction between organic molecules and metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl Ethyl 4-chloro-4-fluorobutanoateluorobutanoate are not well understood. However, it is believed to be relatively non-toxic and is not known to have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using ethyl Ethyl 4-chloro-4-fluorobutanoateluorobutanoate in laboratory experiments is its versatility. It can be used as a reagent, a catalyst, and a surfactant, making it a very useful compound for a wide variety of experiments. Additionally, it is relatively non-toxic and is not known to have any significant adverse effects on human health. The main limitation of using ethyl Ethyl 4-chloro-4-fluorobutanoateluorobutanoate in laboratory experiments is its cost. It is a relatively expensive compound and can be difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for ethyl Ethyl 4-chloro-4-fluorobutanoateluorobutanoate. One potential direction is the development of new synthesis methods for the compound. Additionally, further research into the biochemical and physiological effects of the compound could lead to new applications in medicine and other fields. Finally, further research into the catalytic properties of the compound could lead to the development of new catalysts for use in organic synthesis.
Méthodes De Synthèse
Ethyl Ethyl 4-chloro-4-fluorobutanoateluorobutanoate is synthesized by a process known as esterification. This process involves the reaction of an acid and an alcohol in the presence of a catalyst. In the case of ethyl Ethyl 4-chloro-4-fluorobutanoateluorobutanoate, the acid is Ethyl 4-chloro-4-fluorobutanoateluorobutanoic acid and the alcohol is ethyl alcohol. The reaction is typically conducted in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically conducted at a temperature of around 100°C and can be completed in a few hours.
Propriétés
IUPAC Name |
ethyl 4-chloro-4-fluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClFO2/c1-2-10-6(9)4-3-5(7)8/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGYLHUQPGFRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)









